Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18154312
InChI: InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

CAS No.:

Cat. No.: VC18154312

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate
Standard InChI InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3
Standard InChI Key VMISOHLDKLJDCB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(CCN1C=CN=C1)NC

Introduction

Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a complex organic compound with a molecular formula of C₁₃H₁₈N₄O₂ and a molecular weight of approximately 225.29 g/mol. This compound features an imidazole ring, a butanoate moiety, an ethyl ester group, and a methylamino substituent, contributing to its potential pharmacological properties and reactivity.

Synthesis

The synthesis of Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve desired yields and purity.

Synthesis Steps

  • Initial Preparation: Involves the formation of the imidazole ring and the butanoate moiety.

  • Coupling Reactions: The imidazole and butanoate components are linked through specific coupling reactions.

  • Functional Group Modifications: The introduction of the ethyl ester and methylamino groups.

Applications and Potential Uses

Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has potential applications primarily in research and industrial settings, particularly in medicinal chemistry. Its unique structure makes it a candidate for drug development and chemical synthesis.

Potential Applications Table

FieldDescription
Medicinal ChemistryPotential for drug development due to its biological activity and reactivity.
Chemical SynthesisUseful for synthesizing derivatives with potentially different properties.
Biological ResearchMay interact with specific enzymes or receptors, modulating their activity.

Similar Compounds

Several compounds share structural similarities with Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate, including:

  • Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Contains a benzimidazole structure with potential anti-cancer properties.

  • Methyl 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine: Features a benzimidazole with psychoactive effects.

  • N,N-Diethyl-5-nitrobenzo[d]imidazole: Exhibits antimicrobial activity due to its nitro group.

Comparison of Similar Compounds Table

Compound NameCAS NumberKey Features
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate3543-73-5Benzimidazole structure; potential anti-cancer properties.
Methyl 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamineN/ABenzimidazole; psychoactive effects.
N,N-Diethyl-5-nitrobenzo[d]imidazoleN/ANitro group; antimicrobial activity.

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